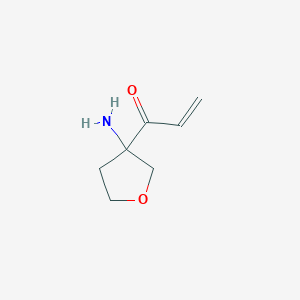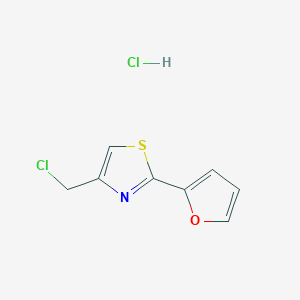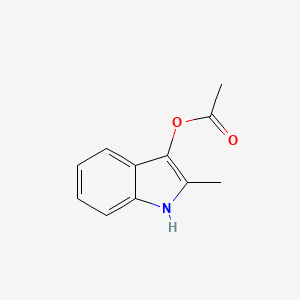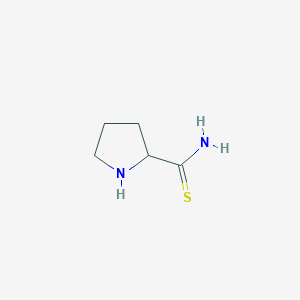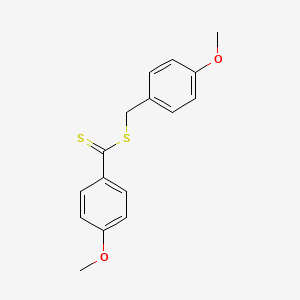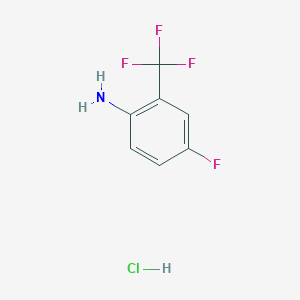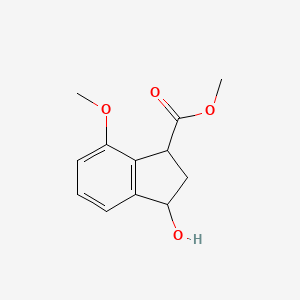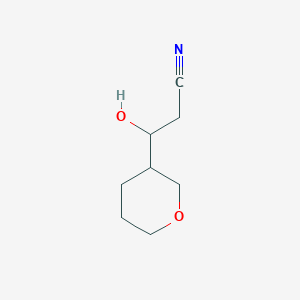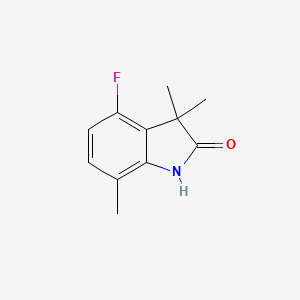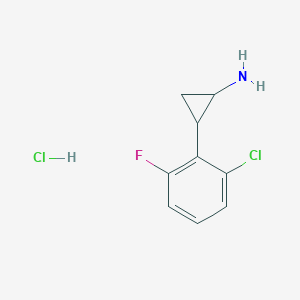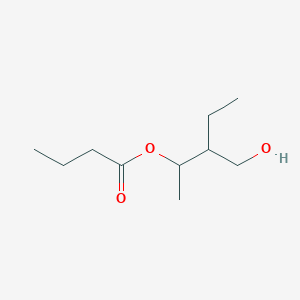
3-(Hydroxymethyl)pentan-2-ylbutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)pentan-2-ylbutyrate: is a chemical compound with the following systematic name: 2,2,4-trimethyl-1,3-pentanediol 1-monoisobutyrate . Its structure consists of a pentanediol backbone with an isobutyrate ester group attached to one of the hydroxyl groups. Let’s break it down:
Pentanediol Backbone: The core structure contains a five-carbon chain with two hydroxyl groups (hence the “pentanediol” part).
Isobutyrate Ester Group: The isobutyrate moiety is an ester formed by the reaction of isobutyric acid with one of the hydroxyl groups.
Métodos De Preparación
Synthetic Routes: The synthesis of 3-(Hydroxymethyl)pentan-2-ylbutyrate involves several steps. One common approach is through Suzuki–Miyaura coupling , a versatile method for carbon–carbon bond formation. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst . The specific boron reagent used can vary, but boronic acids or boronate esters are often employed.
Industrial Production: While I don’t have specific industrial production details, large-scale synthesis likely involves optimization of the Suzuki–Miyaura coupling or related methods. Industrial processes focus on efficiency, cost-effectiveness, and safety.
Análisis De Reacciones Químicas
Reactivity: 3-(Hydroxymethyl)pentan-2-ylbutyrate can participate in various reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes could modify the ester or hydroxyl groups.
Substitution: Substitution reactions can occur at the ester or hydroxyl positions.
Boron Reagents: As mentioned earlier, boronic acids or boronate esters are crucial for Suzuki–Miyaura coupling.
Palladium Catalysts: These facilitate the cross-coupling reactions.
Solvents: Common solvents include DMF, DMSO, or toluene.
Major Products: The major products depend on the specific reaction conditions. For example, coupling with aryl halides leads to aryl-substituted derivatives.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)pentan-2-ylbutyrate finds applications in:
Organic Synthesis: As a versatile building block for more complex molecules.
Medicinal Chemistry: It might serve as a precursor for drug development.
Polymer Chemistry: Its functional groups can be incorporated into polymers.
Mecanismo De Acción
The exact mechanism of action remains context-dependent. It could involve interactions with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its specific targets.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, researchers often compare it to related esters or pentanediols. Its uniqueness lies in the combination of hydroxyl and ester functionalities.
Propiedades
Fórmula molecular |
C10H20O3 |
|---|---|
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)pentan-2-yl butanoate |
InChI |
InChI=1S/C10H20O3/c1-4-6-10(12)13-8(3)9(5-2)7-11/h8-9,11H,4-7H2,1-3H3 |
Clave InChI |
CZRZJVBFPMMLFJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC(C)C(CC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


